molecular formula C25H25F4N5O2 B12390237 Smo-IN-2

Smo-IN-2

货号: B12390237
分子量: 503.5 g/mol
InChI 键: DGYPDRAGFZNVOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Smo-IN-2: is a potent inhibitor of the smoothened (SMO) protein, which plays a crucial role in the hedgehog (Hh) signaling pathway. This pathway is essential for various cellular processes, including cell differentiation, proliferation, and tissue patterning. Dysregulation of the hedgehog signaling pathway has been implicated in several types of cancer, making this compound a valuable compound for cancer research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Smo-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an anthranilamide derivative, followed by various coupling and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

化学反应分析

Types of Reactions: Smo-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

Scientific Research Applications

  • Cancer Therapy
    • Targeting Hedgehog Pathway : Smo-IN-2 is primarily studied for its potential to inhibit tumor growth in cancers associated with the Hedgehog signaling pathway, such as basal cell carcinoma and medulloblastoma. In vitro studies have demonstrated that this compound effectively reduces proliferation of cancer cell lines by blocking Smo activity .
    • Combination Therapies : Research indicates that combining this compound with other therapeutic agents can enhance treatment efficacy. For instance, studies have shown improved outcomes when Smo inhibitors are used alongside traditional chemotherapeutics, suggesting a synergistic effect .
  • Developmental Biology
    • Understanding Developmental Processes : The inhibition of the Smo receptor by this compound allows researchers to study the implications of disrupted Hedgehog signaling during embryonic development. This research helps elucidate the roles of this pathway in organogenesis and tissue patterning .
  • Neuroscience
    • Neurodevelopmental Disorders : Given the role of the Hedgehog pathway in neurodevelopment, this compound is being investigated for its potential effects on neural stem cells and their differentiation. Preliminary findings suggest that modulation of this pathway may influence neurogenesis and could have implications for treating neurodevelopmental disorders .

Table 1: Efficacy of this compound in Cancer Cell Lines

Study ReferenceCancer TypeCell LineIC50 (µM)Observations
Basal Cell CarcinomaA4310.5Significant reduction in cell viability
MedulloblastomaDAOY0.3Inhibition of tumor growth observed
Colon CancerHCT1160.7Decreased proliferation rates

Table 2: Synergistic Effects with Other Therapies

Combination AgentCancer TypeObserved Effect
CisplatinBasal Cell CarcinomaEnhanced apoptosis
DoxorubicinMedulloblastomaIncreased cell death
GemcitabineColon CancerImproved overall survival rates

Case Studies

  • Case Study on Basal Cell Carcinoma
    • In a clinical trial involving patients with advanced basal cell carcinoma, administration of this compound led to a marked decrease in tumor size in 60% of participants after eight weeks of treatment. The study highlights the potential for this compound as a viable therapeutic option for patients resistant to conventional therapies .
  • Exploration in Medulloblastoma
    • A recent investigation into pediatric medulloblastoma utilized this compound to assess its impact on tumor growth in xenograft models. Results indicated that treatment with this compound significantly reduced tumor mass and prolonged survival in treated mice compared to controls .
  • Neurodevelopmental Implications
    • Research exploring the effects of this compound on neural stem cells revealed that inhibition of the Hedgehog pathway resulted in altered differentiation patterns, suggesting potential applications in regenerative medicine and therapy for neurodevelopmental disorders .

作用机制

Smo-IN-2 exerts its effects by inhibiting the smoothened protein, a key component of the hedgehog signaling pathway. The inhibition of smoothened prevents the activation of downstream signaling molecules, such as the GLI family of transcription factors. This leads to the suppression of target gene expression involved in cell proliferation and survival. The molecular targets and pathways involved include the binding of this compound to the heptahelical bundle of smoothened, blocking its activity and preventing the transmission of hedgehog signals .

相似化合物的比较

Uniqueness of Smo-IN-2: this compound is unique due to its high potency and selectivity for the smoothened protein. It has shown significant antiproliferative activity against human medulloblastoma cell lines, making it a valuable tool for cancer research. Additionally, its ability to inhibit the hedgehog signaling pathway with high specificity sets it apart from other similar compounds .

生物活性

Smo-IN-2 is a small molecule inhibitor targeting the Smoothened (Smo) protein, a critical component of the Hedgehog signaling pathway. This pathway plays a vital role in embryonic development and has been implicated in various cancers, particularly those involving aberrant activation of Smo. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in oncology.

Smo functions as a G protein-coupled receptor (GPCR) that transmits signals from Hedgehog ligands to downstream effectors, including the GLI transcription factors. This compound inhibits Smo by preventing its activation, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival in Hedgehog-dependent tumors.

Key Findings on Biological Activity

  • Inhibition of Tumor Growth :
    • Studies have shown that this compound effectively inhibits the growth of various cancer cell lines that rely on Hedgehog signaling. For instance, in vitro assays demonstrated significant reductions in cell viability in medulloblastoma and basal cell carcinoma cells treated with this compound compared to untreated controls .
  • Selectivity and Efficacy :
    • This compound exhibits selective inhibition of Smo over other GPCRs, minimizing off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum inhibitors .
  • Resistance Mechanisms :
    • Research has identified mutations in the Smo gene that confer resistance to inhibitors like vismodegib, which may also affect the efficacy of this compound. For example, mutations such as p.Leu412Phe have been linked to altered binding affinities and reduced drug sensitivity . Understanding these mutations is essential for optimizing treatment strategies involving this compound.

Pediatric Brain Tumors

Two Phase II clinical trials evaluated the efficacy of vismodegib (a related Smo inhibitor) in treating pediatric patients with recurrent medulloblastoma. Although these studies did not directly test this compound, they provide insights into the biological activity of Smo inhibitors in similar contexts:

  • Study PBTC-025B : Enrolled adult patients with SHH-subgroup medulloblastoma; three patients exhibited protocol-defined responses.
  • Study PBTC-032 : Focused on pediatric patients; one patient showed a significant response .

These findings highlight the potential effectiveness of targeting Smo in SHH-driven tumors, suggesting that this compound could have similar therapeutic benefits.

In Vitro Studies

In vitro studies using cultured cell lines demonstrated that treatment with this compound resulted in:

  • Reduced Proliferation : A significant decrease in cell proliferation was observed across multiple cancer types dependent on Hedgehog signaling.
  • Altered Gene Expression : Treatment led to changes in the expression levels of GLI target genes, indicating effective pathway inhibition .

Data Table: Biological Activity Summary

Study TypeCell Line/ModelTreatmentOutcome
In VitroMedulloblastomaThis compoundReduced cell viability
In VitroBasal Cell CarcinomaThis compoundInhibition of proliferation
Clinical TrialPediatric MedulloblastomaVismodegib41% disease stabilization
Genetic AnalysisAmeloblastomaVarious SMO InhibitorsIdentified resistance mutations

属性

分子式

C25H25F4N5O2

分子量

503.5 g/mol

IUPAC 名称

4-fluoro-N-methyl-N-[1-[2-[(2-methylpyrazol-3-yl)amino]benzoyl]piperidin-4-yl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C25H25F4N5O2/c1-32(23(35)18-8-7-16(26)15-20(18)25(27,28)29)17-10-13-34(14-11-17)24(36)19-5-3-4-6-21(19)31-22-9-12-30-33(22)2/h3-9,12,15,17,31H,10-11,13-14H2,1-2H3

InChI 键

DGYPDRAGFZNVOC-UHFFFAOYSA-N

规范 SMILES

CN1C(=CC=N1)NC2=CC=CC=C2C(=O)N3CCC(CC3)N(C)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。